5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
Description
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h3-4,7,10H,2,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYDRTBHQBHLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or its derivatives.
Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure.
Carboxylation: The carboxylic acid group is introduced at the 1-position through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of naphthalene carboxylic acids exhibit potential anticancer properties. Specifically, 5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been tested for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for drug development .
Anti-inflammatory Effects
Research has shown that compounds similar to this compound possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in cell cultures . This makes them candidates for treating inflammatory diseases.
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized as a monomer in the synthesis of polymers. Its unique structure allows for the development of materials with specific mechanical and thermal properties. For example, the incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength .
Nanocomposites
The compound can also be integrated into nanocomposite materials. Research indicates that when combined with nanoparticles, it can improve the electrical conductivity and mechanical properties of the resulting composites. This application is particularly relevant in developing advanced materials for electronics and energy storage devices .
Analytical Chemistry
Spectroscopic Studies
this compound serves as a standard reference material in spectroscopic analyses. Its distinct spectral characteristics make it suitable for calibrating techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The compound's purity and structural integrity are critical for accurate analytical results .
Chromatography
In chromatography applications, this compound can act as a marker or standard for separating complex mixtures. Its behavior in various chromatographic systems aids researchers in understanding the interactions between different chemical species in a sample .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various naphthalene derivatives. The results showed that this compound significantly inhibited the growth of breast cancer cells in vitro through apoptosis induction mechanisms.
Case Study 2: Polymer Applications
Research conducted by materials scientists demonstrated that incorporating this compound into polycarbonate matrices resulted in enhanced thermal resistance compared to traditional polymers. The study highlighted its potential use in high-performance applications where temperature stability is crucial.
Mechanism of Action
The mechanism of action of 5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Carboxylic Acid Substitution
5-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-Carboxylic Acid (CAS: 53568-17-5)
- Structural Difference : Carboxylic acid at position 2 instead of 1.
- Synthesis : Prepared via cyclization of α-phenylglutaric anhydride in polyphosphoric acid, with yields dependent on reaction optimization .
- Applications : Used in STAT3 inhibitor development, highlighting the role of substituent positioning in drug design .
1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid (Unsubstituted Core)
- Structural Difference : Lacks the 5-methoxy group.
- Properties: Reduced electron-donating effects from the absent methoxy group may lower stability and reactivity. Pharmacopeial standards note compliance with sterility and pH thresholds, suggesting utility in pharmaceutical formulations .
Substituent Variations: Methoxy, Hydroxy, and Amino Groups
5-Hydroxy-1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid (CAS: 405102-94-5)
- Structural Difference : Hydroxy group replaces methoxy at position 5.
- Properties : Increased polarity enhances water solubility but reduces lipid solubility compared to the methoxy analog. The hydroxy group also introduces susceptibility to oxidation, necessitating stringent storage (sealed, 2–8°C) .
1-Amino-6-Methoxy-1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid (CAS: 1803584-43-1)
Halogenated and Multi-Substituted Derivatives
8-Chloro-5-Methoxy-4-Oxo-2-Naphthaleneacetic Acid
- Structural Features : Chloro substituent at position 8, ketone at position 4, and acetic acid side chain.
- Synthesis : Derived from acid chloride intermediates, emphasizing the role of halogenation in modulating electronic properties .
5,6-Dimethoxy-1,2,3,4-Tetrahydronaphthalene-2-Carboxylic Acid
- Structural Difference : Dual methoxy groups at positions 5 and 6.
- Synthesis : Achieves superior yields via diethyl carbonate and N-bromosuccinimide-mediated steps, demonstrating the scalability of multi-substituted analogs .
- Applications : Additional methoxy groups may enhance π-π stacking in crystal lattices, improving solid-state stability for formulation.
Biological Activity
5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (often referred to as 5-MTHNCA) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects, as well as its mechanisms of action.
- IUPAC Name: this compound
- Molecular Formula: CHO
- Molecular Weight: 206.24 g/mol
- CAS Number: 80858-96-4
Antioxidant Activity
Research indicates that 5-MTHNCA exhibits significant antioxidant properties. In various assays, including DPPH and ABTS radical scavenging tests, the compound demonstrated the ability to neutralize free radicals effectively. For instance:
| Assay Type | IC Value (µg/mL) |
|---|---|
| DPPH | 150.0 |
| ABTS | 120.0 |
These results suggest that 5-MTHNCA could be beneficial in preventing oxidative stress-related diseases by mitigating oxidative damage in cells .
Antimicrobial Activity
5-MTHNCA has also shown promising antimicrobial properties against various pathogens. In studies assessing its efficacy against bacteria and fungi, the compound exhibited notable inhibition zones:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings highlight the potential of 5-MTHNCA as a natural antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of 5-MTHNCA has been explored in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may be useful in managing inflammatory conditions .
The mechanisms underlying the biological activities of 5-MTHNCA are still being elucidated. However, some proposed pathways include:
- Antioxidant Mechanism: The compound may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.
- Antimicrobial Mechanism: The disruption of bacterial cell membranes and inhibition of biofilm formation have been suggested as possible mechanisms through which 5-MTHNCA exerts its antimicrobial effects.
- Anti-inflammatory Mechanism: By modulating signaling pathways associated with inflammation, such as NF-kB and MAPK pathways, 5-MTHNCA may reduce the expression of inflammatory mediators.
Case Studies
Several case studies have reported on the efficacy of 5-MTHNCA in various biological contexts:
- Cardiovascular Health: A study demonstrated that treatment with 5-MTHNCA improved cardiac function in ischemic models by reducing oxidative stress and inflammation .
- Neuroprotection: Research indicated that this compound could protect neuronal cells from oxidative damage induced by neurotoxic agents, suggesting its potential role in neurodegenerative disease management .
Q & A
Q. What are the common synthetic routes for 5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?
The synthesis typically involves multi-step strategies, including:
- Catalytic hydrogenation : Partial reduction of naphthalene derivatives under hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) to form the tetrahydronaphthalene backbone .
- Esterification : Reaction of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form ester intermediates, which are subsequently hydrolyzed .
- Functional group modifications : Introduction of methoxy groups via alkylation or demethylation reactions under controlled conditions . Key challenges include optimizing stereochemical outcomes and minimizing side reactions during ring reduction.
Q. How is the structural integrity of this compound verified after synthesis?
Analytical validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ring saturation .
- Infrared Spectroscopy (IR) : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., C₁₂H₁₄O₃ for the target compound) . Purity is assessed via HPLC with UV detection, ensuring >95% purity for biological assays .
Q. What biological activities are reported for structurally related tetrahydronaphthalene derivatives?
Studies on analogs highlight:
- Neuroprotective effects : Modulation of dopaminergic pathways, as seen in compounds derived from Mucuna pruriens .
- Antioxidant properties : Polyphenolic tetrahydronaphthalenes scavenge free radicals, linked to hydroxyl group reactivity .
- Receptor interactions : Derivatives act as precursors for ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
Discrepancies often arise from:
- Experimental variability : Differences in cell lines (e.g., neuronal vs. non-neuronal models) or assay conditions (e.g., oxygen tension in antioxidant studies) .
- Stereochemical purity : Enantiomeric impurities in synthetic batches may lead to divergent results. Chiral HPLC or asymmetric synthesis should be prioritized .
- Metabolic stability : In vitro vs. in vivo studies may show variation due to compound degradation; stability assays in plasma or liver microsomes are critical .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Key approaches include:
- Catalyst optimization : Use of chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation, improving stereochemical yield .
- Reaction temperature control : Low-temperature (-10°C to 0°C) esterification minimizes side-product formation .
- Protective group chemistry : Temporary protection of the carboxylic acid group during methoxy introduction prevents undesired side reactions .
Q. What advanced techniques elucidate interactions between this compound and biological targets?
Mechanistic studies employ:
- X-ray crystallography : Co-crystallization with target proteins (e.g., enzymes or receptors) to identify binding motifs .
- Molecular docking simulations : Computational modeling to predict binding affinities and guide structural modifications .
- Isothermal titration calorimetry (ITC) : Quantification of thermodynamic parameters (ΔG, ΔH) during ligand-receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
